molecular formula C11H9F3N2O2 B2671139 3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid CAS No. 526205-52-7

3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid

Cat. No. B2671139
CAS RN: 526205-52-7
M. Wt: 258.2
InChI Key: AJIMSSWHMBCANF-UHFFFAOYSA-N
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Description

The compound “3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid” is a derivative of imidazole and benzimidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole is a fused aromatic ring system that is a part of many pharmacologically active compounds .


Synthesis Analysis

The synthesis of imidazole and benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Organic Syntheses : Research has shown the utility of benzimidazole derivatives in the synthesis of complex organic molecules. For example, benzimidazole compounds have been used as intermediates in the green synthesis of novel trifluoromethyl-1H-benzo[f]chromenes, showcasing the catalyst's ability to facilitate condensation reactions without the need for additional organic solvents, highlighting their importance in creating environmentally friendly chemical processes (Akbar Massoumi Shahi et al., 2018).
  • Metal-Organic Frameworks (MOFs) : Benzimidazole derivatives have been instrumental in the development of metal-organic frameworks, which are used for gas storage, separation, and catalysis. A study describes the synthesis of a microporous anionic metal-organic framework using bis(4-benzylimidazol-ylphenyl)sulfone, demonstrating the structural versatility and potential applications of these frameworks in various fields (M. Guo et al., 2017).

Biological Activity

  • Antimicrobial Properties : Benzimidazole compounds have shown significant antimicrobial activity. A study on the synthesis and antimicrobial activity of amino acids and sulfamoyl derivatives attached to a 4-benzoimidazol-2-yl moiety found these compounds to be effective against a range of bacterial and fungal strains, illustrating the potential of benzimidazole derivatives in developing new antimicrobial agents (E. A. Abd El-Meguid, 2014).
  • Catalytic Applications : The use of benzimidazole derivatives in catalysis has been documented, particularly in facilitating the synthesis of complex organic structures through catalyzed reactions. This underscores the versatility of benzimidazole compounds in enhancing reaction efficiencies and selectivities, further broadening their application scope in both synthetic and biological chemistry.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The prevalence of benzimidazole cores in biologically active molecules stimulated the need for elegant and efficient ways to make these heterocyclic leads . Therefore, the future directions could involve the development of new drugs using imidazole and benzimidazole derivatives .

properties

IUPAC Name

3-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)10-15-7-3-1-2-4-8(7)16(10)6-5-9(17)18/h1-4H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIMSSWHMBCANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid

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